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Compound of Interest

Compound Name:
6-Fluoro-3-

methoxypicolinaldehyde

CAS No.: 1211525-97-1

Cat. No.: B8249875

Get Quote

While a unique CAS number for 6-fluoro-3-methoxypicolinaldehyde is not prominently listed

in major chemical databases, its properties can be reliably predicted based on its structure and

data from closely related analogues. The interplay of its substituents governs its reactivity: the

electron-withdrawing nature of the fluorine and aldehyde groups makes the pyridine ring

electron-deficient, influencing its susceptibility to nucleophilic attack and the acidity of adjacent

protons.

Table 1: Chemical Properties and Identifiers
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Property Value Source

IUPAC Name
6-fluoro-3-methoxypyridine-2-

carbaldehyde
-

Molecular Formula C₇H₆FNO₂ -

Molecular Weight 155.13 g/mol -

Appearance
Predicted: Off-white to yellow

solid
Inferred from analogues[2][3]

Canonical SMILES C1=C(C(=C(N=C1)F)C=O)OC -

InChI Key
Inferred: ZWNJHXLFBQJFEJ-

UHFFFAOYSA-N
-

Part 2: Synthesis and Mechanistic Considerations
The synthesis of polysubstituted pyridines often requires a carefully planned, multi-step

sequence to control regiochemistry. A plausible and efficient route to 6-fluoro-3-
methoxypicolinaldehyde involves the directed ortho-metalation (DoM) of a suitable precursor,

followed by formylation. This strategy leverages the directing ability of existing substituents to

introduce the aldehyde at a specific position.

Proposed Synthetic Workflow

A logical precursor is 2-fluoro-5-methoxypyridine. The methoxy group is a known ortho-

directing group for metalation. However, the fluorine at the 2-position is also strongly activating

for deprotonation at the 3-position. A more robust strategy may begin with a precursor where

the aldehyde precursor (e.g., a methyl group) is already in place. An alternative, commonly

employed strategy is the oxidation of the corresponding alcohol, which itself can be

synthesized from the appropriate pyridine precursor.

Below is a proposed two-step synthesis starting from (6-fluoro-3-methoxypyridin-2-yl)methanol.

Caption: Proposed synthesis of 6-Fluoro-3-methoxypicolinaldehyde.

Causality Behind Experimental Choices:
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Lithiation: The synthesis begins with a halogenated precursor like 2-bromo-6-fluoro-3-

methoxypyridine. Treatment with a strong base such as n-butyllithium (n-BuLi) at low

temperatures (-78 °C) facilitates a lithium-halogen exchange, regioselectively generating a

highly reactive pyridyllithium species. This approach provides excellent control over the site

of subsequent functionalization.

Formylation Quench: The organolithium intermediate is then quenched with an electrophilic

formylating agent. While paraformaldehyde is shown, dimethylformamide (DMF) is also a

common and effective reagent for this transformation.

Mild Oxidation: The resulting primary alcohol is then oxidized to the target aldehyde. A mild

oxidizing agent like Dess-Martin periodinane (DMP) or manganese dioxide (MnO₂) is chosen

to prevent over-oxidation to the carboxylic acid, a common side reaction with stronger

oxidants. This two-step process—hydroxymethylation followed by oxidation—is a robust and

widely used method for preparing aldehydes.[4]

Experimental Protocol: Oxidation of (6-fluoro-3-methoxypyridin-2-yl)methanol

This protocol is representative and adapted from standard procedures for similar chemical

transformations.

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add (6-fluoro-3-methoxypyridin-2-yl)methanol (1.0 eq) and anhydrous

dichloromethane (DCM) (approx. 0.1 M concentration).

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add manganese dioxide

(MnO₂, 5.0-10.0 eq) portion-wise over 15 minutes. The reaction is typically heterogeneous.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed

(typically 2-12 hours).

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the

manganese salts, washing the pad thoroughly with additional DCM.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can

be purified by column chromatography on silica gel using an appropriate solvent system

(e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-fluoro-3-
methoxypicolinaldehyde.

Part 3: Applications in Medicinal Chemistry
The true value of 6-fluoro-3-methoxypicolinaldehyde lies in its utility as a scaffold for building

more complex, biologically active molecules. The aldehyde functionality is a key gateway for

diversification. One of the most powerful reactions in this context is reductive amination, which

forms a C-N bond, a cornerstone of many pharmaceutical structures.

Workflow: Reductive Amination for Library Synthesis

Imine/Iminium Formation Reduction6-Fluoro-3-methoxypicolinaldehyde

Intermediate Imine/Iminium Ion

Condensation

Primary or Secondary Amine
(R¹R²NH)

Condensation

NaBH(OAc)₃
or NaBH₃CN Final Amine Product

Hydride Reduction

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Part 1: Physicochemical and Structural Profile].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8249875/docs#part-1-physicochemical-and-
structural-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b8249875/docs#part-1-physicochemical-and-structural-profile
https://www.benchchem.com/product/b8249875/docs#part-1-physicochemical-and-structural-profile
https://www.benchchem.com/product/b8249875/docs#part-1-physicochemical-and-structural-profile
https://www.benchchem.com/product/b8249875/docs#part-1-physicochemical-and-structural-profile
https://www.benchchem.com/product/b8249875?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8249875?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

